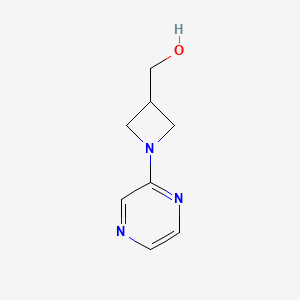

(1-(Pyrazin-2-yl)azetidin-3-yl)methanol

CAS No.: 1420969-03-4

Cat. No.: VC2842085

Molecular Formula: C8H11N3O

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1420969-03-4 |

|---|---|

| Molecular Formula | C8H11N3O |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | (1-pyrazin-2-ylazetidin-3-yl)methanol |

| Standard InChI | InChI=1S/C8H11N3O/c12-6-7-4-11(5-7)8-3-9-1-2-10-8/h1-3,7,12H,4-6H2 |

| Standard InChI Key | XEDLHXRVOVIPGY-UHFFFAOYSA-N |

| SMILES | C1C(CN1C2=NC=CN=C2)CO |

| Canonical SMILES | C1C(CN1C2=NC=CN=C2)CO |

Introduction

Chemical Structure and Fundamental Properties

Molecular Composition and Structure

(1-(Pyrazin-2-yl)azetidin-3-yl)methanol is a heterocyclic organic compound featuring three key structural components: a pyrazine ring, an azetidine moiety, and a hydroxymethyl group. While specific data on this exact compound is limited, we can analyze its structure based on similar compounds in the literature.

The compound comprises a pyrazine ring (a six-membered aromatic heterocycle containing two nitrogen atoms) connected to an azetidine ring (a four-membered nitrogen-containing ring) at the 2-position of the pyrazine. The azetidine ring bears a hydroxymethyl group (-CH₂OH) at position 3. This arrangement creates a molecule with multiple functional groups that contribute to its chemical behavior and potential applications.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be inferred:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₁₁N₃O |

| Molecular Weight | Approximately 165.19 g/mol |

| Physical State | Likely a crystalline solid at room temperature |

| Solubility | Likely soluble in polar organic solvents and partially soluble in water due to the hydroxyl group |

| Melting Point | Expected to be between 100-200°C (estimated based on similar structures) |

| LogP | Likely in the range of 0.5-2.0 (estimated, indicating moderate lipophilicity) |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | 4 (three nitrogen atoms and one oxygen atom) |

The presence of both hydrogen bond donors and acceptors, along with the heterocyclic rings, suggests this compound has the potential for significant intermolecular interactions relevant to biological activity.

Synthesis Pathways and Chemical Reactions

Reactivity Profile

The compound's reactivity is governed by its functional groups:

| Functional Group | Expected Reactivity |

|---|---|

| Pyrazine Ring | Susceptible to nucleophilic aromatic substitution reactions; can coordinate with metals |

| Azetidine Nitrogen | Can act as a nucleophile in alkylation reactions; potential site for hydrogen bonding |

| Hydroxyl Group | Can undergo esterification, oxidation to aldehyde or carboxylic acid, and substitution reactions |

Structural Analogs and Comparative Analysis

Related Compounds and Structural Variations

Several compounds share structural similarities with (1-(Pyrazin-2-yl)azetidin-3-yl)methanol:

| Compound | Structural Difference | Significance |

|---|---|---|

| (1-(Pyridin-2-yl)azetidin-3-yl)methanol | Contains pyridine instead of pyrazine | Different electronic properties and hydrogen-bonding patterns |

| 1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol | Contains additional benzothiazole and piperidine moieties | More complex structure with different pharmacophoric features |

| Pyrazine derivatives as phosphodiesterase inhibitors | Various substituents on the pyrazine ring | Different biological targets and activities |

The compound (1-(Pyridin-2-yl)azetidin-3-yl)methanol (CAS No.: 1420975-94-5) offers the closest structural comparison, differing only in the heterocyclic ring (pyridine vs. pyrazine) .

Structure-Activity Relationships

Based on the structural features of pyrazine-containing compounds and their documented biological activities, we can make several observations:

-

The nitrogen atoms in the pyrazine ring typically serve as hydrogen bond acceptors in biological systems

-

The azetidine ring contributes to the three-dimensional shape of the molecule, potentially influencing receptor binding

-

The hydroxymethyl group provides opportunities for additional hydrogen bonding and potential derivatization

These structural elements collectively influence how the compound might interact with biological targets, suggesting potential roles in enzyme inhibition or receptor modulation .

| Therapeutic Area | Rationale |

|---|---|

| Central Nervous System Disorders | Pyrazine derivatives have shown activity as phosphodiesterase inhibitors |

| Antimicrobial Agents | Many nitrogen heterocycles demonstrate antimicrobial properties |

| Anti-inflammatory Compounds | Related structures have shown enzyme inhibitory effects relevant to inflammation |

| Metabolic Disorders | Potential applications in enzyme modulation for metabolic pathways |

Patent literature indicates that pyrazine compounds have been investigated as phosphodiesterase 10 inhibitors, suggesting potential applications in treating disorders associated with altered cAMP/cGMP signaling .

Analytical Characterization Techniques

Spectroscopic Identification

For comprehensive characterization of (1-(Pyrazin-2-yl)azetidin-3-yl)methanol, the following analytical techniques would be employed:

| Technique | Expected Information |

|---|---|

| ¹H NMR | Would reveal characteristic signals for pyrazine protons (8-9 ppm), azetidine protons (3-4 ppm), and hydroxymethyl protons (3.5-4.0 ppm) |

| ¹³C NMR | Would show distinct carbon signals for the pyrazine ring (140-160 ppm), azetidine ring (30-60 ppm), and hydroxymethyl carbon (~60 ppm) |

| Mass Spectrometry | Should reveal molecular ion peak at m/z 165 corresponding to the molecular weight |

| IR Spectroscopy | Would show characteristic bands for O-H stretching (~3300-3500 cm⁻¹), C-N stretching, and aromatic ring vibrations |

| X-ray Crystallography | Would provide definitive three-dimensional structure if crystals suitable for analysis can be obtained |

These techniques, collectively, would provide unambiguous structural confirmation and detailed information about bond angles, lengths, and molecular conformation.

Biological Activity and Pharmacological Profile

Structure-Based Predictions

Based on structural similarities with compounds of known activity:

| Structural Feature | Predicted Contribution to Activity |

|---|---|

| Pyrazine Ring | Recognition by enzymes that process nitrogen heterocycles; potential π-stacking with aromatic amino acid residues |

| Azetidine Ring | Conformational constraint affecting binding orientation; nitrogen serving as a hydrogen bond acceptor |

| Hydroxymethyl Group | Hydrogen bonding with polar amino acid residues; potential for derivatization to enhance activity |

Computational studies, including molecular docking and QSAR analyses, would be valuable for predicting specific targets and activities for this compound .

| Modification Site | Potential Elaboration |

|---|---|

| Pyrazine Ring | Introduction of substituents at positions 3, 5, or 6 |

| Azetidine Nitrogen | Introduction of additional functionality through N-substitution |

| Hydroxymethyl Group | Extension to more complex structures through linkers |

| Azetidine Ring | Introduction of substituents at position 2 |

Such modifications could generate compounds with diverse properties and biological activities, expanding the utility of this scaffold in medicinal chemistry and materials science .

Current Research Status and Future Directions

Research Gaps and Opportunities

The available literature reveals several gaps in our understanding of (1-(Pyrazin-2-yl)azetidin-3-yl)methanol:

-

Limited published data on synthesis and characterization

-

Scarce information on specific biological activities

-

Few documented applications in drug discovery programs

-

Minimal exploration of structure-activity relationships

These gaps present opportunities for future research focused on establishing efficient synthetic routes, comprehensive characterization, and systematic biological evaluation .

Emerging Applications

Potential future directions for research on this compound include:

-

Exploration as a building block for constructing more complex molecules with targeted biological activities

-

Development of structure-activity relationships through systematic derivatization

-

Investigation of potential applications in catalysis or materials science

-

Computational studies to predict optimal targets and binding modes

-

Integration into fragment-based drug discovery approaches

The compact nature of the molecule, combined with its diverse functional groups, positions it well for applications in modern drug discovery paradigms that emphasize smaller molecules with specific binding interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume